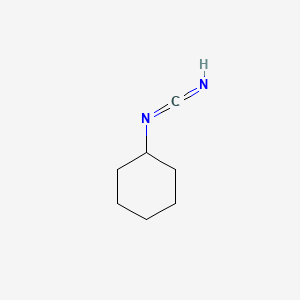

N-Cyclohexylcarbodiimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclohexylcarbodiimide is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids .

Preparation Methods

N-Cyclohexylcarbodiimide can be synthesized through several methods:

Decarboxylation of Cyclohexyl Isocyanate: This method uses phosphine oxides as a catalyst to decarboxylate cyclohexyl isocyanate, producing this compound and carbon dioxide.

Coupling of Cyclohexyl Amine and Cyclohexyl Isocyanide: This method involves the use of palladium acetate, iodine, and oxygen to couple cyclohexyl amine and cyclohexyl isocyanide, yielding this compound.

Phase Transfer Catalysis: Dicyclohexylurea is reacted with arenesulfonyl chloride and potassium carbonate in toluene, in the presence of benzyl triethylammonium chloride, to produce this compound.

Chemical Reactions Analysis

N-Cyclohexylcarbodiimide undergoes various chemical reactions:

Coupling Reactions: It is widely used in peptide synthesis to couple amino acids.

Esterification: It can be used to promote the esterification of carboxylic acids with alcohols, forming esters.

Dehydration Reactions: This compound acts as a dehydrating agent in the synthesis of amides, ketones, and nitriles.

Scientific Research Applications

N-Cyclohexylcarbodiimide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Cyclohexylcarbodiimide involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The compound forms an O-acylisourea intermediate, which is then aminolyzed to produce the desired peptide . This mechanism is crucial in peptide synthesis, where precise control over the formation of peptide bonds is required.

Comparison with Similar Compounds

N-Cyclohexylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide:

N,N’-Diisopropylcarbodiimide: This compound is similar in its use as a coupling agent but has different solubility and reactivity properties.

N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: Commonly used in aqueous solutions, this compound is preferred for certain biological applications due to its water solubility.

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both organic synthesis and industrial applications.

Properties

CAS No. |

18428-28-9 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

InChI |

InChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2 |

InChI Key |

PBMIETCUUSQZCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)